4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Description
4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 109300-30-3) is a benzamide derivative featuring a 5-methylisoxazole moiety linked to a 4-methylbenzamide core. Its molecular formula is C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol), with a solubility profile suitable for research applications in dimethyl sulfoxide (DMSO) or ethanol . The compound is synthesized via condensation reactions involving substituted benzoyl chlorides and aminomethylisoxazole intermediates, as exemplified in protocols for analogous sulfonamide and benzamide derivatives .
Properties
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLKEGOUIRQNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-1,2-oxazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted benzamide and oxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Core Modifications
- Benzamide vs. Sulfonamide: Replacing the benzamide group with a sulfonamide (e.g., in ) alters hydrogen-bonding capacity and target selectivity. Sulfonamides often exhibit enhanced antimicrobial activity due to their ability to mimic para-aminobenzoic acid (PABA) in folate biosynthesis .
Isoxazole Modifications
- 5-Methylisoxazole: The 5-methyl group in the target compound stabilizes the isoxazole ring through steric and electronic effects, as seen in crystallographic studies of related sulfonamides (e.g., β = 106.863° in monoclinic crystals) .
- Dihydroisoxazole : The tert-butyl dihydroisoxazole derivative () demonstrates superior enzymatic inhibition (IC₅₀ <1 µM), highlighting the role of ring saturation in enhancing binding affinity .
Spectroscopic and Analytical Comparisons
- Infrared Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1600–1670 cm⁻¹, consistent with benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (IR: 1605 cm⁻¹) .
- NMR : Aromatic protons in similar compounds resonate between δ 7.36–8.39 ppm (DMSO-d₆), with isoxazole protons appearing as distinct doublets (J = 7–8 Hz) .
Biological Activity
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzamide framework with an isoxazole moiety. The presence of the methyl and oxazole groups contributes to its unique chemical reactivity and biological interactions. The compound's chemical formula is .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The isoxazole ring is known for its role in modulating enzyme and receptor activities, which can lead to:
- Antimicrobial Effects : It exhibits potential as an antimicrobial agent by inhibiting microbial growth through interaction with specific enzymes.
- Anti-inflammatory Properties : The compound may reduce inflammation by affecting inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
- Anti-inflammatory Effects : In vitro experiments indicated that the compound effectively reduced the production of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .
- Anticancer Properties : Research on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, particularly in breast and colon cancer models .
Structural Analogues and Their Activities
The biological activity of this compound can be compared with structurally similar compounds. For instance, derivatives containing different substituents on the benzamide or oxazole rings have shown varying degrees of potency against similar targets.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(dimethylsulfamoyl)-N-(5-methyl...) | Antibacterial | 10 | |
| 4-(5-Methylisoxazolyl)benzamide | Anticancer | 15 |
Conclusion and Future Directions
The compound this compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support potential clinical applications.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via amide coupling between 4-methylbenzoyl chloride and 5-methyl-1,2-oxazol-3-amine. Key methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group .
- Catalysts : Use of Hünig’s base (DIPEA) or DMAP improves reaction efficiency by neutralizing HCl byproducts .
- Temperature : Reactions are often conducted at 0–25°C to minimize oxazole ring decomposition .
Example Protocol (scaled to 125 mmol):
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylbenzoyl chloride (1.2 eq) | THF | 0 → RT | 75–85 |
| 2 | 5-Methyl-1,2-oxazol-3-amine (1.0 eq) | DMF | RT | 68–72 |
Post-synthesis purification involves column chromatography (SiO₂, hexane/EtOAc 3:1) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
Answer:
- NMR : NMR in CDCl₃ shows distinct peaks for the benzamide aromatic protons (δ 7.2–7.8 ppm) and oxazole protons (δ 6.5–6.7 ppm). NMR confirms carbonyl (C=O) at ~167 ppm .
- X-ray crystallography : Single-crystal studies (e.g., orthorhombic P2₁2₁2₁ space group) resolve bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 179.9° between benzamide and oxazole planes), critical for validating stereoelectronic effects .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C–H) .
Advanced Research Questions
Q. How can conflicting bioactivity data in analogs be resolved methodologically?
Answer: Contradictions often arise from assay conditions or structural variations. Strategies include:
- Comparative assays : Test the compound alongside analogs (e.g., 1,3,4-thiadiazole derivatives) under identical conditions to isolate substituent effects .
- Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Computational docking : Compare binding affinities to target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina to rationalize activity differences .
Q. What strategies optimize reaction scalability while maintaining purity?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% via uniform heating .
- Hazard analysis : Pre-reaction risk assessments (e.g., thermal stability of intermediates) are critical for scaling beyond 100 mmol .
- Workflow integration : Use inline FTIR or HPLC to monitor reaction progress and automate quenching/purification .
Q. Scalability Challenges :
| Parameter | Lab Scale (10 mmol) | Pilot Scale (500 mmol) |
|---|---|---|
| Mixing efficiency | High | Moderate (requires baffled reactors) |
| Exotherm control | Manual cooling | Jacketed reactor needed |
| Purity post-purification | ≥95% | ≥90% (requires recrystallization) |
Q. How can computational models predict physicochemical properties for drug discovery applications?
Answer:
- DFT calculations : Predict HOMO/LUMO energies (e.g., using Gaussian 16) to assess redox stability and charge distribution on the oxazole ring .
- Solubility prediction : Use Abraham solvation parameters or COSMO-RS to estimate logP (experimental logP ~2.1) .
- ADMET profiling : Tools like SwissADME predict blood-brain barrier permeability (e.g., TPSA = 58 Ų suggests low CNS penetration) .
Q. What safety protocols are essential for handling intermediates with reactive functional groups?
Answer:
- Hazard identification : Perform DSC (differential scanning calorimetry) on intermediates (e.g., acyl chlorides) to detect exothermic decomposition .
- PPE requirements : Use nitrile gloves, chemical goggles, and fume hoods during amine coupling steps .
- Waste management : Quench reactive byproducts (e.g., HCl gas) with NaOH scrubbers before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
